molecular formula C11H12BrN B598635 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile CAS No. 1201643-73-3

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile

Cat. No.: B598635
CAS No.: 1201643-73-3
M. Wt: 238.128
InChI Key: VSTXAWAMUHWZBE-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a nitrile group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile typically involves the bromination of a precursor compound. One common method includes the bromination of 2-(4-methylphenyl)-2-methylpropanenitrile using bromine or bromic acid in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of phase transfer catalysts can improve the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

Mechanism of Action

The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the nitrile group can participate in various addition and reduction reactions . The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXAWAMUHWZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729214
Record name 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201643-73-3
Record name 4-(Bromomethyl)-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Bromomethyl)phenyl]-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]-2-methylpropanenitrile
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